![molecular formula C13H23BrO2 B14276799 3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene CAS No. 166984-93-6](/img/structure/B14276799.png)
3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene is an organic compound characterized by a complex structure that includes a bromine atom, a methoxy group, and a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexene ring, which is often derived from cyclohexanone through a series of reduction and alkylation reactions.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where methanol acts as the nucleophile.
Final Assembly: The final step involves the coupling of the brominated and methoxylated intermediates under specific conditions, often using a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: To handle the multi-step synthesis efficiently.
Continuous flow processes: To ensure consistent quality and yield.
Purification techniques: Such as distillation and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the cyclohexene ring or the methoxy group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of ether derivatives, while oxidation can produce alcohols or ketones.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, 3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of brominated and methoxylated compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the development of new polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the presence of the bromine atom and the methoxy group, which can participate in various nucleophilic and electrophilic reactions. In biological systems, the compound may interact with cellular components through its functional groups, affecting biochemical pathways and molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(1-Chloro-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene
- 3-[(1-Iodo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene
- 3-[(1-Bromo-2-ethoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene
Uniqueness
Compared to these similar compounds, 3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene is unique due to the specific combination of the bromine atom and the methoxy group. This combination imparts distinct reactivity and properties, making it particularly useful in certain synthetic and industrial applications.
Propriétés
Numéro CAS |
166984-93-6 |
|---|---|
Formule moléculaire |
C13H23BrO2 |
Poids moléculaire |
291.22 g/mol |
Nom IUPAC |
3-(1-bromo-2-methoxypropan-2-yl)oxy-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C13H23BrO2/c1-10-6-11(8-12(2,3)7-10)16-13(4,9-14)15-5/h6,11H,7-9H2,1-5H3 |
Clé InChI |
QWTNVIHMKITINX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC(C1)(C)C)OC(C)(CBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


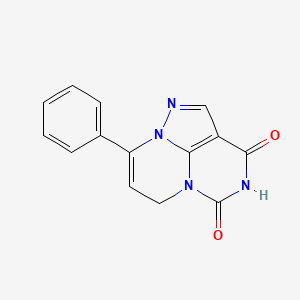

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
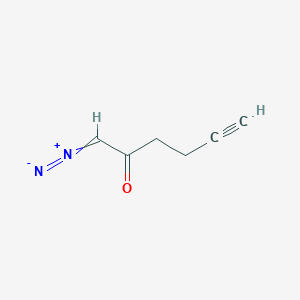


![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
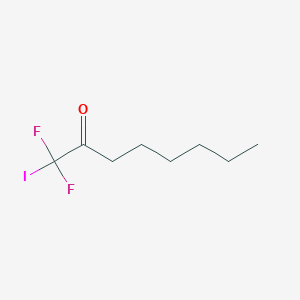
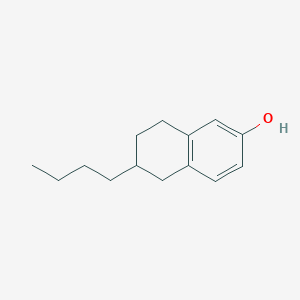
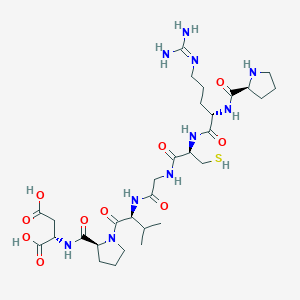
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
